molecular formula C7HBr2ClF2O B13024611 2,5-Dibromo-3,6-difluorobenzoylchloride

2,5-Dibromo-3,6-difluorobenzoylchloride

Cat. No.: B13024611
M. Wt: 334.34 g/mol
InChI Key: DSFANLBJECXOGU-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorobenzoylchloride is an organic compound with the molecular formula C7HBr2ClF2O and a molecular weight of 334.34 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2,5-Dibromo-3,6-difluorobenzoylchloride typically involves the chlorination of 2,5-dibromo-3,6-difluorobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2,5-Dibromo-3,6-difluorobenzoic acid.

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Conditions: Reflux.

    Product: this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,5-Dibromo-3,6-difluorobenzoylchloride undergoes various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols.

      Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.

      Products: Corresponding amides, esters, or thioesters.

  • Reduction Reactions: : The compound can be reduced to form 2,5-dibromo-3,6-difluorobenzyl alcohol.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Anhydrous conditions, typically in an inert atmosphere.

  • Oxidation Reactions: : The compound can be oxidized to form 2,5-dibromo-3,6-difluorobenzoic acid.

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Acidic or basic medium.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzoylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzoylchloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the presence of amines, the compound forms amides, which can have various biological activities .

Comparison with Similar Compounds

2,5-Dibromo-3,6-difluorobenzoylchloride can be compared with other benzoyl chloride derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7HBr2ClF2O

Molecular Weight

334.34 g/mol

IUPAC Name

2,5-dibromo-3,6-difluorobenzoyl chloride

InChI

InChI=1S/C7HBr2ClF2O/c8-2-1-3(11)5(9)4(6(2)12)7(10)13/h1H

InChI Key

DSFANLBJECXOGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)Cl)Br)F

Origin of Product

United States

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